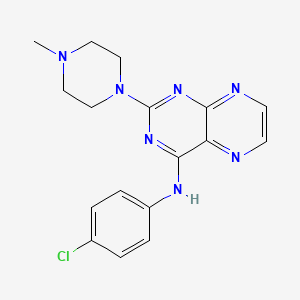
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a useful research compound. Its molecular formula is C17H18ClN7 and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Understanding the Impact on Environmental Health The compound N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, which belongs to the class of chlorophenoxy compounds, has been studied for its potential environmental health impacts. Research indicates that exposure to similar compounds may be associated with an increased risk of certain lymphohematopoietic cancers, although the combined evidence does not support a genotoxic mode of action. Further investigation into the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, is necessary to fully understand the risk factors and mechanisms involved (Stackelberg, 2013).
2. Psychopharmacological Insights Research into novel psychoactive substances (NPS) has shed light on a wide range of clinical implications of various chemically and pharmacologically diverse molecules. The compound this compound, as part of this broader class, may be involved in interactions affecting the serotoninergic system, resulting in clinical conditions such as Serotonin Syndrome. Understanding the potential risks and consequences of the recreational use of similar substances, including their undetectability in routine drug screenings, is crucial for appropriate clinical management (Schifano et al., 2021).
3. Anticancer Activities Compounds with a similar structural framework have demonstrated potential anticancer activities. For instance, the cytotoxic effects of certain African medicinal spices and vegetables have been attributed to their ability to induce apoptosis, disrupt mitochondrial membrane potential, and activate caspase enzymes in cancer cells. Although this compound is not directly mentioned, the structural similarity and shared biological pathways suggest potential avenues for research into its anticancer properties (Kuete, Karaosmanoğlu, & Sivas, 2017).
4. Ecotoxicological Impact The environmental presence and impact of organic ultraviolet filters (OUVFs) are areas of significant concern, particularly in aquatic environments. Studies on similar compounds have shown toxic effects on marine and freshwater organisms. Research on the molecular interactions of these compounds with steroid receptors, DNA, and reactive oxygen species production is vital for understanding their ecotoxicological impact and informing water-quality guidelines (Carve, Nugegoda, Allinson, & Shimeta, 2020).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7/c1-24-8-10-25(11-9-24)17-22-15-14(19-6-7-20-15)16(23-17)21-13-4-2-12(18)3-5-13/h2-7H,8-11H2,1H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXJEFNZULMESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

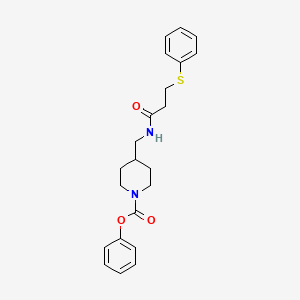
![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)
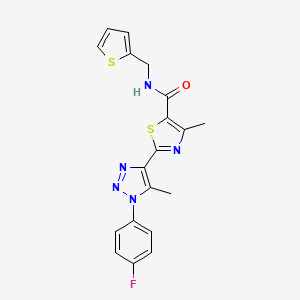
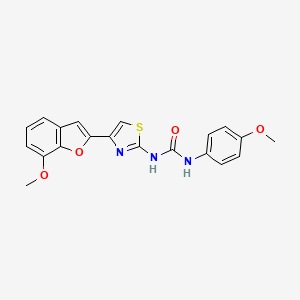

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)
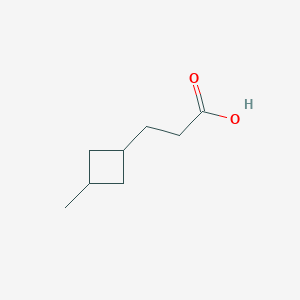
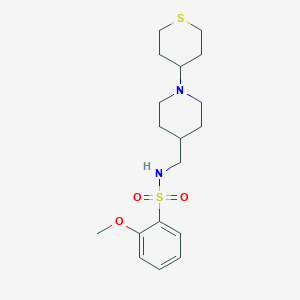

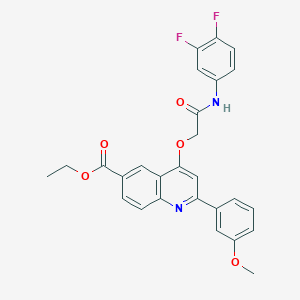
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)
